molecular formula C9H14Cl3NS B1210714 2-Thenylamine, N,N-bis(2-chloroethyl)-, hydrochloride CAS No. 14742-53-1

2-Thenylamine, N,N-bis(2-chloroethyl)-, hydrochloride

Cat. No. B1210714
Key on ui cas rn: 14742-53-1
M. Wt: 274.6 g/mol
InChI Key: JGMOSNLGCYXSCZ-UHFFFAOYSA-N
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Patent
US09134302B2

Procedure details

One milimole of DCTA-bromide was added to 5 ml of 50% DMF containing 0.2 ml of 2,3-dithioethylene and 0.5 ml of triethylamine. The mixture was incubated under argon for 2 hours at 60-70° C. The solution was then mixed with 20 ml of water and loaded onto a Dowex AG-1 column of 9 ml bed volume. The column was washed with 50 ml of 0.1M acetic acid solution until the flowthrough was thiol free. The DCTA-SH was then eluted with 0.25M HCl. The thiol containing fractions were combined, evaporated to dryness under reduced pressure at 40° C. and the free acid (300 mg) was stored at −20° C. under argon.
Name
DCTA bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,3-dithioethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:5]=[C:4]([CH2:6][N:7]([CH2:11][CH2:12][Cl:13])[CH2:8][CH2:9][Cl:10])[S:3][CH:2]=1.[ClH:14].[Br-].CN(C=O)C.C(N(CC)CC)C.CCC1(C2C=CC(N)=CC=2)C(=O)NC(=O)CC1>O>[CH:1]1[CH:5]=[C:4]([CH2:6][N:7]([CH2:11][CH2:12][Cl:13])[CH2:8][CH2:9][Cl:10])[S:3][CH:2]=1.[ClH:14] |f:0.1.2,7.8|

Inputs

Step One
Name
DCTA bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CSC(=C1)CN(CCCl)CCCl.Cl.[Br-]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
2,3-dithioethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was washed with 50 ml of 0.1M acetic acid solution until the flowthrough
WASH
Type
WASH
Details
The DCTA-SH was then eluted with 0.25M HCl
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
was stored at −20° C. under argon

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CSC(=C1)CN(CCCl)CCCl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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